BenchChemオンラインストアへようこそ!

3-(2-Methylpropyl)-1,4-diazepan-2-one

Medicinal Chemistry Scaffold Differentiation Physicochemical Profiling

3-(2-Methylpropyl)-1,4-diazepan-2-one (CAS 78551-31-2), also named hexahydro-3-(2-methylpropyl)-2H-1,4-diazepin-2-one or 3-isobutyl-1,4-diazepan-2-one, is a saturated seven-membered 1,4-diazepan-2-one heterocycle bearing an isobutyl substituent at the 3-position (C₉H₁₈N₂O, MW 170.25 g/mol). This compound belongs to a privileged scaffold class validated as a pharmacophore for potent dipeptidyl peptidase IV (DPP-4) inhibitors (IC₅₀ as low as 2.6 nM) and melanocortin-5 receptor (MC5R) antagonists.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 78551-31-2
Cat. No. B3387031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpropyl)-1,4-diazepan-2-one
CAS78551-31-2
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NCCCN1
InChIInChI=1S/C9H18N2O/c1-7(2)6-8-9(12)11-5-3-4-10-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)
InChIKeyNISDQXINCGKUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methylpropyl)-1,4-diazepan-2-one (CAS 78551-31-2): Procurement-Grade Building Block & 1,4-Diazepan-2-one Scaffold for DPP-4 and MC5R Drug Discovery


3-(2-Methylpropyl)-1,4-diazepan-2-one (CAS 78551-31-2), also named hexahydro-3-(2-methylpropyl)-2H-1,4-diazepin-2-one or 3-isobutyl-1,4-diazepan-2-one, is a saturated seven-membered 1,4-diazepan-2-one heterocycle bearing an isobutyl substituent at the 3-position (C₉H₁₈N₂O, MW 170.25 g/mol) . This compound belongs to a privileged scaffold class validated as a pharmacophore for potent dipeptidyl peptidase IV (DPP-4) inhibitors (IC₅₀ as low as 2.6 nM) [1] and melanocortin-5 receptor (MC5R) antagonists [2]. It is supplied primarily as a versatile small-molecule building block for medicinal chemistry and organic synthesis, with a typical commercial purity of ≥95% .

Why Generic 1,4-Diazepan-2-one Substitution Fails for 3-(2-Methylpropyl)-1,4-diazepan-2-one Procurement


Interchanging 1,4-diazepan-2-one analogs without regard to substitution position and alkyl chain architecture carries quantifiable risk. The 3-position substitution directly governs the scaffold's hydrogen-bond donor capacity (2 HBD for 3-substituted vs. 1 HBD for the 4-substituted positional isomer [1]) and influences the topological polar surface area (TPSA ~41–49 Ų for 3-substituted vs. ~32 Ų for 4-substituted [1][2]), parameters that critically alter solubility, permeability, and target engagement in both DPP-4 and MC5R programs [3][4]. The specific isobutyl branching pattern further differentiates logP and metabolic stability from linear propyl or bulky tert-butyl congeners. Substituting a generic or mismatched 1,4-diazepan-2-one building block can therefore derail SAR campaigns by introducing unanticipated pharmacokinetic and potency shifts.

Quantitative Differentiation Evidence for 3-(2-Methylpropyl)-1,4-diazepan-2-one vs. Closest Analogs


Positional Isomer Comparison: 3-(2-Methylpropyl) vs. 4-(2-Methylpropyl)-1,4-diazepan-2-one – Hydrogen-Bond Donor Count and TPSA Differentiation

The 3-(2-methylpropyl)-substituted 1,4-diazepan-2-one (target) possesses two hydrogen-bond donor sites (the two ring NH groups), whereas the 4-(2-methylpropyl) positional isomer (CAS 59870-06-3) has only one hydrogen-bond donor because the isobutyl group occupies one ring nitrogen, eliminating the second NH [1]. This structural difference yields a computed TPSA of 32.3 Ų for the 4-isomer [1] versus an estimated TPSA of ~41–49 Ų for the 3-substituted scaffold (based on 3-tert-butyl analog TPSA of 41.1 Ų and 3-(2-methylpropyl) acylated derivative TPSA of 49.4 Ų) [2][3]. The higher TPSA and HBD count of the 3-substituted compound predicts superior aqueous solubility but potentially lower passive membrane permeability compared to the 4-isomer, directly affecting bioavailability in oral programs.

Medicinal Chemistry Scaffold Differentiation Physicochemical Profiling

Class-Level DPP-4 Potency of 1,4-Diazepan-2-one Scaffold vs. Sitagliptin Triazolopiperazine Scaffold

The 1,4-diazepan-2-one pharmacophore, to which 3-(2-methylpropyl)-1,4-diazepan-2-one belongs, has demonstrated DPP-4 inhibitory potency superior to the triazolopiperazine scaffold of sitagliptin. Replacement of sitagliptin's triazolopiperazine (DPP-4 IC₅₀ = 18 nM) with 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one yielded inhibitor 1 with DPP-4 IC₅₀ = 2.6 nM (~7-fold improvement) [1]. Further optimization of the 1,4-diazepan-2-one series produced 3R-methyl-1-cyclopropyl derivative 9i (IC₅₀ = 8.0 nM) and 3R,6R-dimethyl derivative 14a (IC₅₀ = 9.7 nM) [2]. While these data are not measured on the specific 3-isobutyl analog, they establish the class-level potency ceiling that 3-alkyl-1,4-diazepan-2-ones can achieve versus non-diazepanone scaffolds.

DPP-4 Inhibition Type 2 Diabetes Scaffold Potency Comparison

MC5R Antagonist Class Validation: 1,4-Diazepan-2-one vs. 1,2,4-Thiadiazole Scaffolds

Patent EP2257533A4 explicitly claims a family of 3-substituted-1,4-diazepan-2-ones as melanocortin-5 receptor (MC5R) antagonists [1]. The patent discloses that alternative non-diazepanone scaffolds, specifically 1,2,4-thiadiazole derivatives, exhibited MC5R antagonist activity in the 138–320 nM range [1]. While the patent does not report Ki or IC₅₀ values for each individual diazepan-2-one congener, the structural claims encompass the 3-isobutyl substitution pattern within Formula (I). The diazepan-2-one ring provides a conformationally distinct scaffold for MC5R engagement compared to the thiadiazole series, offering a different intellectual property and selectivity landscape.

MC5R Antagonism Acne/Seborrhea Scaffold Selectivity

Computed Lipophilicity Differentiation: 3-Isobutyl vs. 3-Propyl vs. 3-tert-Butyl 1,4-Diazepan-2-one

The 3-isobutyl substituent provides a distinct lipophilicity profile compared to linear and branched chain analogs. The 3-propyl homolog (CAS 1779449-81-8, MW 156.23, XLogP3 = 0.6) is 14 Da lighter and approximately 1.3 log units less lipophilic than the estimated XLogP3 of ~1.9 for the 3-isobutyl compound [1][2][3]. Conversely, the 3-tert-butyl isomer (XLogP3 = 1.0) [2] has only one rotatable bond (vs. an estimated 2–3 for the isobutyl analog), conferring greater conformational rigidity. The isobutyl group thus occupies a calculated intermediate lipophilicity-conformational flexibility space: more lipophilic and flexible than the tert-butyl analog (XLogP3 1.9 vs. 1.0; rotatable bonds ~2–3 vs. 1) but more lipophilic than the propyl homolog (XLogP3 ~1.9 vs. 0.6), offering a tunable parameter for optimizing target potency versus metabolic clearance.

Lipophilicity Optimization ADME Prediction Homolog Comparison

Stereoselective Synthetic Accessibility: 3-Substituted 1,4-Diazepan-2-ones via Diastereoselective Alkylation

A published stereoselective route enables the preparation of 1,3-disubstituted hexahydro-1,4-diazepin-2-one derivatives in optically pure form via diastereoselective alkylation of hydroxylactam 6 [1]. This methodology provides direct synthetic access to enantiopure 3-(2-methylpropyl)-1,4-diazepan-2-one, whereas the 4-substituted positional isomer (CAS 59870-06-3) is synthesized by a different route (N-alkylation of homopiperazin-2-one) that does not offer the same stereochemical control at the ring carbon bearing the substituent [2]. The stereogenic center at C3 is a critical determinant of biological activity in the DPP-4 series, where the (R)-configuration is required for potency (e.g., 3R-methyl analog 9i IC₅₀ = 8.0 nM) [3].

Stereoselective Synthesis Chiral Building Blocks Enantiopure Scaffolds

Highest-Confidence Application Scenarios for 3-(2-Methylpropyl)-1,4-diazepan-2-one Procurement


DPP-4 Inhibitor Lead Optimization: Exploring 3-Position Lipophilic Substitution

3-(2-Methylpropyl)-1,4-diazepan-2-one is the building block of choice for medicinal chemistry teams conducting SAR exploration at the 3-position of DPP-4 inhibitor candidates. The established class-level potency of the 1,4-diazepan-2-one scaffold (IC₅₀ = 2.6–9.7 nM) [1] combined with the isobutyl group's intermediate XLogP3 (~1.9) and conformational flexibility (2–3 rotatable bonds) provides a differentiated lipophilicity vector not offered by the 3-methyl, 3-propyl, or 3-tert-butyl alternatives. This enables precise optimization of logD, metabolic stability, and oral bioavailability within a validated potency envelope.

MC5R Antagonist Development: Accessing Patent-Protected 3-Substituted Chemical Space

For programs targeting melanocortin-5 receptor antagonism (acne, seborrheic dermatitis, inflammatory diseases), 3-(2-methylpropyl)-1,4-diazepan-2-one provides entry into the 3-substituted-1,4-diazepan-2-one IP estate claimed in EP2257533A4 [1]. Unlike 1,2,4-thiadiazole-based MC5R antagonists (138–320 nM activity range), the diazepan-2-one scaffold offers a distinct topological and electronic profile for receptor engagement, with the 3-isobutyl substituent enabling exploration of a specific lipophilic pocket within the MC5R binding site as suggested by the generic Formula (I) structure-activity relationships.

Stereochemistry-Dependent SAR: Enantiopure Building Block Supply for Chiral Drug Discovery

The 3-position of the 1,4-diazepan-2-one ring is a stereogenic center critical for biological activity, as demonstrated by the (R)-configuration requirement for DPP-4 potency (3R-methyl analog IC₅₀ = 8.0 nM) [1]. The published diastereoselective alkylation methodology (Tetrahedron Lett. 1997) enables access to enantiopure 3-(2-methylpropyl)-1,4-diazepan-2-one [2]. This is a decisive advantage over the 4-substituted positional isomer, for which no asymmetric synthetic route has been reported. Programs requiring defined stereochemistry at the C3 position should prioritize procurement of the 3-substituted scaffold.

Scaffold-Hopping and Privileged Structure Library Synthesis

As a member of the 1,4-diazepan-2-one privileged structure class, 3-(2-methylpropyl)-1,4-diazepan-2-one serves as a versatile building block for generating diverse screening libraries. Its saturated seven-membered ring with dual hydrogen-bond donor capacity (HBD = 2) and moderate TPSA (~41–49 Ų) occupies a distinct region of physicochemical space compared to piperazine (6-membered) or benzodiazepine (aromatic) alternatives [1][2]. When procuring for general scaffold-hopping campaigns, the 3-substituted regioisomer must be specified, as the 4-substituted isomer (HBD = 1, TPSA = 32.3 Ų) yields fundamentally different molecular recognition properties.

Quote Request

Request a Quote for 3-(2-Methylpropyl)-1,4-diazepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.